molecular formula C11H16N6O4 B1666553 Acyclovir alaninate CAS No. 84499-64-9

Acyclovir alaninate

Cat. No.: B1666553
CAS No.: 84499-64-9
M. Wt: 296.28 g/mol
InChI Key: MUIRAGHHRGAJMO-LURJTMIESA-N
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Description

Acyclovir alaninate, also known as acyclovir L-alaninate, is a pro-drug of acyclovir. Acyclovir is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 and varicella-zoster virus. This compound is designed to improve the bioavailability and pharmacokinetic properties of acyclovir .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acyclovir alaninate involves the esterification of acyclovir with alanine. The process typically uses coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dimethylformamide (DMF). The reaction conditions are mild, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Acyclovir alaninate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acyclovir alaninate has a wide range of scientific research applications:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Acyclovir alaninate exerts its effects through the following mechanism:

    Intracellular Uptake: After administration, this compound is taken up by cells and hydrolyzed to release acyclovir and alanine.

    Conversion to Active Form: Acyclovir is converted to acyclovir monophosphate by virally encoded thymidine kinase. This step is specific to infected cells, providing selectivity.

    Inhibition of Viral DNA Polymerase: Acyclovir monophosphate is further phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate. .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRAGHHRGAJMO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84499-64-9
Record name Acyclovir alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084499649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACYCLOVIR ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OD2KT7DBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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